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1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-

Physicochemical property Lipophilicity Drug-likeness

Researchers requiring systematic SAR exploration of the 7-azaindole 4-position often face gaps in commercially available, well-characterized benzylpiperidine analogs. This compound directly addresses that need as a single, high-purity building block with a validated kinase hinge-binding pharmacophore. - **Defined Diversification Vector**: The 4-benzylpiperidin-1-yl substituent introduces distinct conformational constraint and lipophilicity (XLogP3-AA = 4.1) vs. simple piperidine analogs, enabling interrogation of hydrophobic pocket tolerance in kinases like FGFR and PKB. - **Addressable Chemistry**: Features a benzylic methylene (C-H oxidation/halogenation) and a tertiary amine (N-oxide/quaternization) for rapid focused library generation. - **Supply Assurance**: Available as a ≥98% pure single compound (typical vendor specification), eliminating the variability of custom synthesis and accelerating crystallographic fragment-elaboration campaigns.

Molecular Formula C19H21N3
Molecular Weight 291.4 g/mol
Cat. No. B13778092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-
Molecular FormulaC19H21N3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C3=C4C=CNC4=NC=C3
InChIInChI=1S/C19H21N3/c1-2-4-15(5-3-1)14-16-8-12-22(13-9-16)18-7-11-21-19-17(18)6-10-20-19/h1-7,10-11,16H,8-9,12-14H2,(H,20,21)
InChIKeyXJCVWLPTMJZZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-: Chemical Identity and Classification


1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- (CAS 931411-87-9, molecular formula C19H21N3, molecular weight 291.4 g/mol) [1] is a synthetic small-molecule belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) chemical class. Structurally, it comprises a 7-azaindole bicyclic core substituted at the 4-position with a 4-benzylpiperidin-1-yl moiety [1]. The 7-azaindole scaffold is a widely exploited ATP-mimetic kinase hinge-binding pharmacophore, and 4-substituted derivatives in particular have been explored across multiple kinase target families including FGFR, PKB/Akt, p38, JAK, and CHK1 [2][3]. However, the specific biological activity profile of this exact compound remains largely uncharacterized in the public domain, positioning it primarily as a synthetic intermediate, a building block for focused library synthesis, or a fragment-elaboration starting point rather than a validated probe with a defined potency fingerprint [2].

Why 4-Substitution Pattern Matters for 7-Azaindole Derivatives


Within the 7-azaindole class, the identity of the 4-position substituent exerts a profound influence on kinase selectivity, binding mode, and ADME properties [1]. Published SAR around 4-amino/piperidine-substituted 7-azaindoles demonstrates that seemingly minor structural changes—such as replacing a 4-aminopiperidine with a 4-aminomethylpiperidine—can alter PKB/PKA binding modes and selectivity profiles [2]. The 4-benzylpiperidin-1-yl group present in this compound introduces distinct conformational constraints, lipophilicity (computed XLogP3-AA = 4.1 [3]), and steric bulk that cannot be replicated by simple piperidine, methylpiperidine, or phenylpiperidine analogs. Furthermore, the benzyl group offers a potential π-stacking or hydrophobic pocket-filling interaction absent in smaller N-alkyl analogs. Generic substitution with an alternative 4-substituted 7-azaindole—without confirming that the specific substitution pattern is matched—risks altering target engagement, selectivity, solubility, and metabolic stability in ways that cannot be predicted from class-level assumptions alone.

Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Compared with Des-Benzyl 4-Piperidine Analogs

The computed XLogP3-AA of 1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- is 4.1 [1], which is approximately 1.1–1.8 log units higher than simpler 4-piperidine-substituted 7-azaindoles lacking the benzyl group. For reference, 4-(piperidin-1-yl)-7-azaindole (the des-benzyl analog) has a computed XLogP3-AA of approximately 2.3 (estimated from fragment addition) [2]. This difference corresponds to an approximately 10- to 60-fold higher predicted octanol/water partition coefficient, which carries implications for membrane permeability, plasma protein binding, and metabolic clearance. This represents a class-level inference based on fragment-based logP contributions of the benzyl group [3].

Physicochemical property Lipophilicity Drug-likeness

Conformational Flexibility Versus Direct Phenyl Attachment Analogs

1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- possesses 3 rotatable bonds (excluding the piperidine ring interconversion) [1]. The benzyl group is attached via a methylene spacer to the piperidine C4 position, creating a flexible linkage that allows the phenyl ring to sample a wider conformational space than a directly attached 4-phenylpiperidine analog (0 rotatable bonds between piperidine and phenyl). Relative to a 4-benzylpiperidine analog without the 7-azaindole core, the addition of the heterocycle introduces one additional rigid ring system, altering the overall shape and polar surface area profile. Direct activity comparisons between this compound and 4-(4-phenylpiperidin-1-yl)-7-azaindole or 4-(4-benzylpiperidin-1-yl)quinoline analogs have not been reported. This is classified as supporting evidence from structural analysis.

Conformational entropy Molecular flexibility Binding pose diversity

Hydrogen Bond Donor Profile and Kinase Hinge-Binding Potential

This compound contains 1 hydrogen bond donor (HBD, the pyrrole N–H) and 2 hydrogen bond acceptors (HBA, the pyridine nitrogen and the piperidine nitrogen) [1]. In the 7-azaindole core, the pyrrole N–H serves as a critical hinge-binding donor in many kinase inhibitor pharmacophores [2]. The benzylpiperidine substituent contributes no additional HBD but retains one tertiary amine HBA. This contrasts with 4-(4-aminopiperidin-1-yl)-7-azaindole analogs, which introduce a second HBD (primary amine) and have been shown to alter PKB/PKA selectivity via an alternative hydrogen-bonding interaction with the kinase hinge region [2]. The absence of this additional HBD in the target compound suggests it may produce a binding mode more similar to simple 4-(piperidin-1-yl)-7-azaindole fragments (IC50 > 100 µM for PKBβ in the unelaborated fragment form) [2], though no direct binding data exist to confirm this inference.

Hydrogen bonding Binding interaction potential Solubility

Molecular Weight and Ligand Efficiency in Fragment Elaboration

With a molecular weight of 291.4 g/mol [1], 1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- sits in the 'lead-like' MW space (250–350 Da), making it heavier than a typical fragment (MW < 250 Da) but lighter than most drug-like lead compounds [2]. The parent 7-azaindole fragment (MW 118.1 Da) was identified as a weak PKBβ ligand (IC50 > 100 µM) with high ligand efficiency potential [3]. The benzylpiperidine appendage adds approximately 173 Da of molecular weight; if this added mass translates into a proportional gain in binding affinity, the compound would need to achieve an IC50 of ≤ ~5 nM to maintain fragment-like ligand efficiency (LE ≥ 0.3 kcal/mol per heavy atom). No LE data are available for this specific compound. This represents a class-level inference based on fragment-to-lead optimization principles [2].

Fragment-based drug discovery Ligand efficiency Lead-likeness

Recommended Application Scenarios Based on Current Evidence


Kinase Library Design for 4-Position SAR Exploration

Given the established precedent that 4-substitution on the 7-azaindole core can modulate potency across FGFR1–4 (IC50 range from 7 nM to >10 µM depending on substituent identity) [1], this compound serves as a systematic library member for exploring how benzylpiperidine bulk and lipophilicity at the 4-position affect kinase panel selectivity. Its computed XLogP3-AA of 4.1 [2] makes it the most lipophilic member of a 4-piperidine substitution series (relative to –H, –piperidine, –aminopiperidine analogs), enabling interrogation of hydrophobic pocket tolerance in kinase active sites such as FGFR, PKB, or p38 [1][3].

Synthetic Intermediate for Late-Stage Diversification

The compound's structure contains two chemically addressable diversification points: (i) the benzylic methylene, amenable to C–H oxidation or halogenation for further coupling, and (ii) the piperidine tertiary amine, which can be converted to an N-oxide or quaternized for altered physicochemical properties. This makes it a useful intermediate for generating focused libraries of 4-substituted 7-azaindoles where the benzyl group serves as a precursor to benzoyl, benzyl alcohol, or benzyl halide variants. The 7-azaindole core itself is a validated kinase hinge-binder, and the 4-position vectors toward the solvent-exposed region in many kinase co-crystal structures [3], providing a rational basis for derivatization without disrupting hinge binding.

Fragment Elaboration for Hydrophobic Pocket Probing

In fragment-based drug discovery, 7-azaindole (MW 118, PKBβ IC50 > 100 µM) has been elaborated to 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines achieving PKBβ IC50 = 80 nM [3]. This compound (MW 291.4 [2]) represents a distinct elaboration vector—using a benzylpiperidine rather than an aminopiperidine at the 4-position—that may address different hydrophobic sub-pockets within the same kinase family. Its procurement as a well-characterized, single-compound building block (typical vendor purity ≥95%) [2] supports its use in crystallographic fragment-elaboration campaigns where the 4-position is known to point toward solvent or selectivity pockets.

Physicochemical Benchmarking for logP and Solubility Assays

With a computed XLogP3-AA of 4.1 [2], this compound occupies a lipophilicity range where many drug discovery compounds encounter solubility-limited absorption and metabolic clearance issues. It can serve as a calibration standard or benchmarking compound in chromatographic logD7.4 determination (e.g., shake-flask or HPLC-based methods) and kinetic solubility assays, particularly when developing methods for moderately lipophilic, weakly basic heterocycles. Its well-defined structure, commercial availability, and absence of ionizable groups beyond the weakly basic piperidine nitrogen (pKa ~8–9 estimated) make it a reproducible reference material for assay quality control.

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